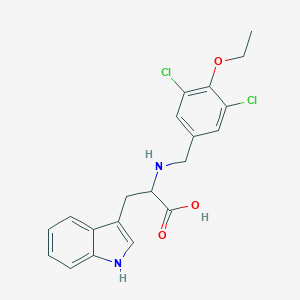![molecular formula C18H22FNO2 B271664 N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as Flibanserin, is a drug that has been developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire, which causes significant distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain, specifically serotonin and dopamine.
Mechanism of Action
Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine. It acts as a serotonin 5-HT1A receptor agonist and a dopamine D4 receptor antagonist. By modulating these neurotransmitters, Flibanserin can increase sexual desire and improve overall sexual function in women with N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine.
Biochemical and Physiological Effects:
Flibanserin has been shown to have several biochemical and physiological effects in the body. It can increase levels of dopamine and norepinephrine in the prefrontal cortex, which can improve cognitive function and mood. It can also increase levels of oxytocin, which is known to play a role in social bonding and sexual behavior.
Advantages and Limitations for Lab Experiments
Flibanserin has several advantages and limitations for use in lab experiments. One advantage is that it is a non-hormonal drug, which makes it a safer option for use in animal studies. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Future Directions
There are several future directions for research on Flibanserin. One area of interest is its potential use in other conditions such as depression and anxiety. Another area of interest is its potential use in men with low sexual desire. Additionally, there is ongoing research on the long-term safety and efficacy of Flibanserin, as well as the development of new drugs that target similar neurotransmitters in the brain.
Synthesis Methods
The synthesis of Flibanserin involves a multi-step process that requires several chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 2-fluorobenzyl bromide to form 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with isopropylamine to form the final product, N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine.
Scientific Research Applications
Flibanserin has been extensively studied in clinical trials for its efficacy in treating N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine in women. Several studies have shown that Flibanserin can significantly increase sexual desire and improve overall sexual function in women with this compound. In addition to its use in this compound, Flibanserin has also been studied for its potential use in other conditions such as depression and anxiety.
properties
Molecular Formula |
C18H22FNO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22FNO2/c1-13(2)20-11-14-8-9-17(18(10-14)21-3)22-12-15-6-4-5-7-16(15)19/h4-10,13,20H,11-12H2,1-3H3 |
InChI Key |
AUILNEWNXRWKFK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)